2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid
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Overview
Description
2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two fluorine atoms, a methyl group, and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Preparation Methods
The synthesis of 2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common method involves the reaction of 2,4-difluorotoluene with chloroacetic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then dehydrated to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis due to its unique chemical properties.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Difluoro-6-methyl-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the fluorine atoms and the methyl group.
2,6-Difluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but differs in the position of the fluorine atoms and the trifluoromethyl group
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,4-difluoro-6-methyl-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-3-2-4(10)6(9(12,13)14)7(11)5(3)8(15)16/h2H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERESVIQVXCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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